Physicochemical Differentiation: C-6 Isopropoxy vs. Methoxy Ether in Quinoline Scaffolds
The target compound (C-6 isopropoxy) exhibits measurably higher lipophilicity and steric bulk compared to its closest commercially available analog, 4-chloro-6-methoxy-2-methylquinoline (C-6 methoxy). Calculated LogP increases from 3.1 to 3.7 when substituting methoxy with isopropoxy at the C-6 position of the 4-chloro-2-methylquinoline scaffold, corresponding to a ΔLogP of +0.6 . This lipophilicity shift has concrete implications for reversed-phase chromatographic retention time (predicted increase of approximately 1.5–2.5 minutes under standard C18 gradient conditions) and organic/aqueous partition behavior during workup procedures. Additionally, molar refractivity, a quantitative descriptor of steric volume, increases from 62.3 cm³/mol (methoxy analog) to 73.8 cm³/mol (isopropoxy analog), representing a +11.5 cm³/mol (approximately +18.5%) increase in steric demand at the C-6 position [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.7 (calculated, C-6 isopropoxy) |
| Comparator Or Baseline | 4-Chloro-6-methoxy-2-methylquinoline: LogP = 3.1 (calculated) |
| Quantified Difference | ΔLogP = +0.6 (isopropoxy more lipophilic) |
| Conditions | Calculated using ChemDraw/ChemAxon prediction algorithms based on molecular structure |
Why This Matters
This lipophilicity difference affects organic/aqueous partition ratios during workup and reversed-phase HPLC retention times, directly impacting purification protocol design and compound handling procedures.
- [1] Calculated molar refractivity values derived from atomic contribution method based on molecular formula comparison: Target compound (C13H14ClNO, isopropoxy C3H7O) vs. comparator (C11H10ClNO, methoxy CH3O). View Source
